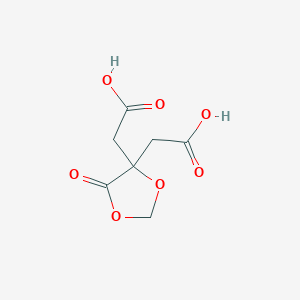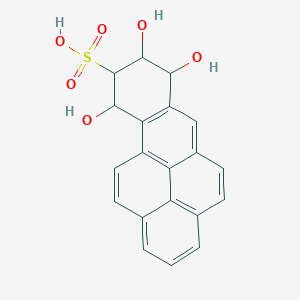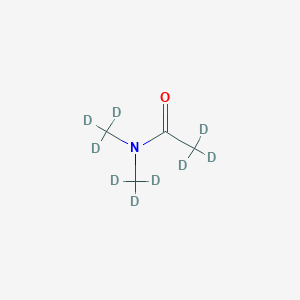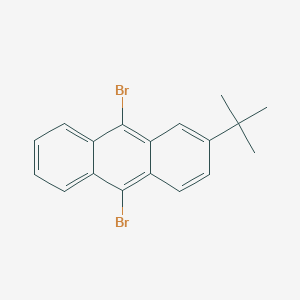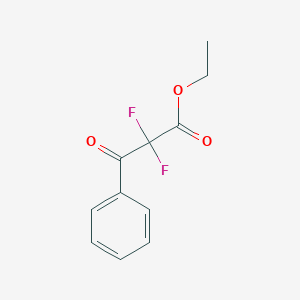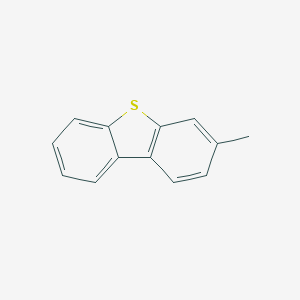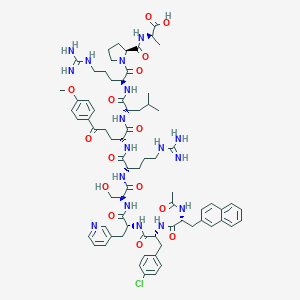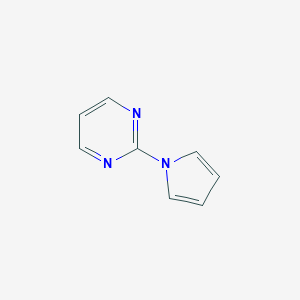
2-(1H-pyrrol-1-yl)pyrimidine
Übersicht
Beschreibung
2-(1H-pyrrol-1-yl)pyrimidine is a compound with the molecular formula C8H7N3 . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .
Synthesis Analysis
The synthesis of 2-(1H-pyrrol-1-yl)pyrimidine and its derivatives has been described in several studies . One method involves the Rhodium (III)-catalyzed C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .Molecular Structure Analysis
The molecular structure of 2-(1H-pyrrol-1-yl)pyrimidine is characterized by a pyrrole ring attached to a pyrimidine ring . The compound has a molecular weight of 145.16 g/mol . The InChIKey, a unique identifier for chemical substances, for this compound is MPAYSRXXGJTDIM-UHFFFAOYSA-N .Chemical Reactions Analysis
2-(1H-pyrrol-1-yl)pyrimidine can undergo various chemical reactions. For instance, it can be involved in Rhodium (III)-catalyzed C–H bond functionalization with internal alkynes . This reaction can lead to the formation of either C–H alkenylation products or indazole products .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(1H-pyrrol-1-yl)pyrimidine include a molecular weight of 145.16 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 1 . The compound also has a Topological Polar Surface Area of 30.7 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis of Unsymmetrically Tetrasubstituted Pyrroles
Pyrroles are among the most important heterocycles in pharmaceuticals and agrochemicals . The synthesis of unsymmetrically tetrasubstituted NH-pyrroles using a consecutive chemoselective double cyanation is reported . The desired pyrroles were obtained with yields up to 99% and good functional group tolerance .
Aggregation-Induced Emission Enhancement (AIEE) Properties
Pyrrolo [1,2- a ]pyrimidines are synthesized as the synthetic applications of NH-pyrroles, and these pyrrolo [1,2- a ]pyrimidines exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties .
α-Amylase Inhibitors for Diabetes Treatment
Pyrrolo [2,3-d]pyrimidine-based analogues were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes . In vitro antidiabetic analysis demonstrated excellent antidiabetic action for compounds 5b, 6c, 7a, and 7b, with IC 50 values in the 0.252–0.281 mM range .
Catalyst for Polymerization Process
Pyrroles are utilized as a catalyst for the polymerization process . They are functional in various metallurgical processes, luminescence chemistry, spectrochemical analysis, and transition metal complex catalyst for uniform polymerization .
Corrosion Inhibitor
Pyrroles can also be used as corrosion inhibitors . They can prevent the corrosion of metals and alloys by forming a protective layer on the surface .
Solvent for Resins and Terpenes
Pyrroles can act as a solvent for resins and terpenes . They can dissolve these substances and facilitate their application in various industrial processes .
Preservative
Pyrroles can be used as preservatives . They can prevent the growth of microorganisms and extend the shelf life of various products .
C–H Bond Functionalization
Pyrrolo [2,3-d]pyrimidine can be used in Rh(iii)-catalyzed and solvent-controlled C–H bond functionalization . This provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .
Wirkmechanismus
Target of Action
Pyrrole-containing compounds are known to interact with various biological targets, including enzymes and receptors . For instance, pyrrole derivatives have been reported to inhibit FGFR signaling pathway, which plays an essential role in various types of tumors .
Mode of Action
For example, Rh(iii)-catalyzed and solvent-controlled C–H bond functionalization of pyrrole derivatives with internal alkynes has been reported, leading to the synthesis of either C–H alkenylation products or indazole products .
Biochemical Pathways
Pyrrole derivatives have been associated with various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Result of Action
Pyrrole derivatives have been associated with various biological activities, indicating that they can induce significant molecular and cellular changes .
Zukünftige Richtungen
Future research could focus on further exploring the synthesis, properties, and potential applications of 2-(1H-pyrrol-1-yl)pyrimidine and its derivatives. For instance, the Rhodium (III)-catalyzed C–H bond functionalization method could be optimized for better yields . Additionally, the biological activities of these compounds could be investigated in more detail, potentially leading to the development of new therapeutic agents .
Eigenschaften
IUPAC Name |
2-pyrrol-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-7-11(6-1)8-9-4-3-5-10-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAYSRXXGJTDIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405830 | |
| Record name | 2-(1H-pyrrol-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrrol-1-yl)pyrimidine | |
CAS RN |
114646-17-2 | |
| Record name | 2-(1H-pyrrol-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the optical properties of 2-(1H-pyrrol-1-yl)pyrimidines and how do they compare to similar compounds?
A1: Research indicates that 2-(1H-pyrrol-1-yl)pyrimidines exhibit both positive and negative solvatochromism, meaning their absorption and emission spectra shift depending on the solvent polarity []. This contrasts with structurally similar compounds containing a prop-2-en-1-one fragment, which primarily display positive solvatochromism []. This difference suggests that the 2-aminopyrimidine moiety in these compounds plays a crucial role in their unique solvatochromic behavior.
Q2: How do the electrochemical properties of 2-(1H-pyrrol-1-yl)pyrimidines enable their use in material science?
A2: 2-(1H-pyrrol-1-yl)pyrimidines, especially those containing a carbazole fragment, can undergo electrochemical oxidation to form thin oligomeric films []. This property stems from the presence of electron-rich carbazole or pyrrole units that can be readily polymerized. Such electrochemically generated films hold potential for applications in various fields, including organic electronics and sensing technologies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

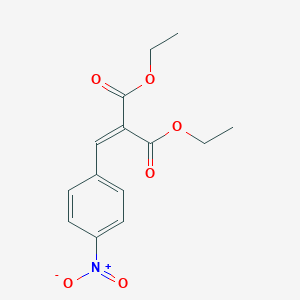

![N-[2-(4-azido-3-iodophenyl)ethyl]-4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]pentanamide](/img/structure/B47802.png)


